

Application Notes and Protocols for Co-culture Assays with Hpk1-IN-55

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Compound of Interest

Compound Name: Hpk1-IN-55

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Introduction

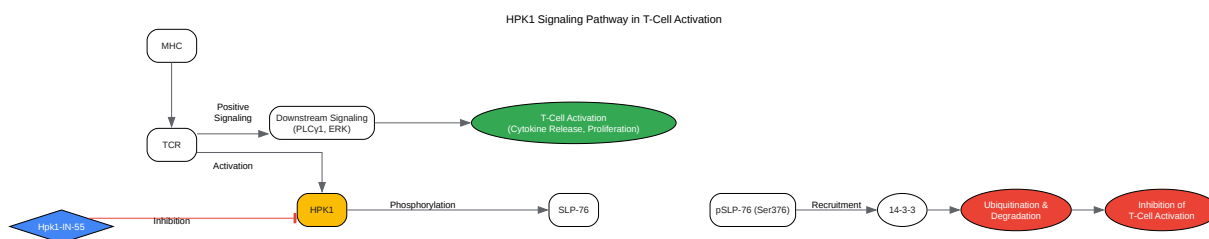
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint to maintain immune homeostasis and prevent excessive immune responses.[1][4] In the context of oncology, tumors can exploit this regulatory mechanism to evade immune surveillance. By dampening T-cell activity, HPK1 limits the ability of the immune system to recognize and eliminate cancer cells.[1]

Hpk1-IN-55 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, **Hpk1-IN-55** prevents the phosphorylation of downstream targets such as the adaptor protein SLP-76.[1][5] This inhibition disrupts the negative feedback loop, leading to sustained T-cell activation, proliferation, and enhanced anti-tumor immune responses.[1][2] Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can enhance T-cell activation and augment the efficacy of other immunotherapies, including anti-PD-1 inhibitors.[1]

These application notes provide detailed protocols for utilizing **Hpk1-IN-55** in co-culture assays involving tumor cells and T-cells to evaluate its efficacy in enhancing anti-tumor immunity.

HPK1 Signaling Pathway and Mechanism of Action of Hpk1-IN-55

Upon engagement of the T-cell receptor (TCR) with an antigen presented by a tumor cell, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex and, once activated, negatively regulates this cascade by phosphorylating the adaptor protein SLP-76 at Serine 376.[5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][6] The degradation of this key scaffolding protein attenuates downstream signaling pathways, including the phosphorylation of PLC γ 1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production.[5] **Hpk1-IN-55**, as an HPK1 inhibitor, blocks this phosphorylation step, thereby releasing the brakes on T-cell activation and unleashing their anti-tumor potential.



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HPK1 signaling pathway and the inhibitory action of **Hpk1-IN-55**.

Data Presentation

The following tables summarize representative quantitative data for potent HPK1 inhibitors, including **Hpk1-IN-55**, in various cellular assays.

Table 1: In Vitro Potency and Cellular Activity of **Hpk1-IN-55**

Assay Type	Cell Line/System	Endpoint	Hpk1-IN-55 IC ₅₀ /EC ₅₀
Biochemical Kinase Assay	Recombinant HPK1	HPK1 Inhibition	<0.51 nM[1]
T-Cell Functional Assay	Human PBMCs	IL-2 Secretion	43.3 nM[1]
T-Cell Functional Assay	Purified Human Pan T-cells	IL-2 Release	38.8 nM[1]
T-Cell Functional Assay	Purified Human Pan T-cells	IFN-γ Release	49.2 nM[1]

Table 2: Effect of HPK1 Inhibition on T-Cell Proliferation and Cytokine Production in Co-culture

Co-culture System	Treatment	Endpoint	Result
Human PBMCs and Tumor Cells	HPK1 Inhibitor	T-Cell Proliferation	Increased proliferation at low, intermediate, and high concentrations[1]
Human PBMCs and HEK293/OS8/PD-L1 cells	HPK1 Inhibitor	IL-2 Production	Significant increase in a dose-dependent manner[7]
Human PBMCs and HEK293/OS8/PD-L1 cells	HPK1 Inhibitor	IFN-γ Production	Significant increase in a dose-dependent manner[7]

Experimental Protocols

The following are detailed protocols for key in vitro co-culture assays to evaluate the efficacy of **Hpk1-IN-55**.

Protocol 1: T-Cell Mediated Tumor Cell Killing Assay

This assay assesses the ability of **Hpk1-IN-55** to enhance the cytotoxic activity of T-cells against tumor cells.

Materials:

- Target tumor cell line (e.g., MC38, CT26)
- Effector T-cells (e.g., human PBMCs, purified T-cells)
- **Hpk1-IN-55**
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- 96-well flat-bottom tissue culture plates
- Cytotoxicity detection kit (e.g., LDH release assay, or a fluorescence/luminescence-based viability assay)
- DMSO (vehicle control)

Procedure:

- **Plate Target Cells:** Seed the target tumor cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
- **Prepare Hpk1-IN-55:** Prepare serial dilutions of **Hpk1-IN-55** in complete medium. The final DMSO concentration should be kept below 0.1%.
- **Prepare Effector Cells:** Isolate effector T-cells (e.g., PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation).
- **Co-culture:**
 - Carefully remove the medium from the plated tumor cells.

- Add 200 μ L of the effector T-cell suspension to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).
- Add the **Hpk1-IN-55** dilutions to the respective wells.
- Include vehicle-only (DMSO) and no-T-cell controls.
- Incubation: Incubate the co-culture plate for 48-72 hours at 37°C with 5% CO₂.
- Assess Cytotoxicity: Measure tumor cell viability using a chosen cytotoxicity detection kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of specific lysis for each condition relative to the control wells. Plot the percentage of specific lysis against the concentration of **Hpk1-IN-55** to determine the dose-dependent effect on T-cell mediated cytotoxicity.

Protocol 2: Cytokine Release Assay in Co-culture

This protocol measures the production of key T-cell effector cytokines, such as IFN- γ and IL-2, in the co-culture supernatant.

Materials:

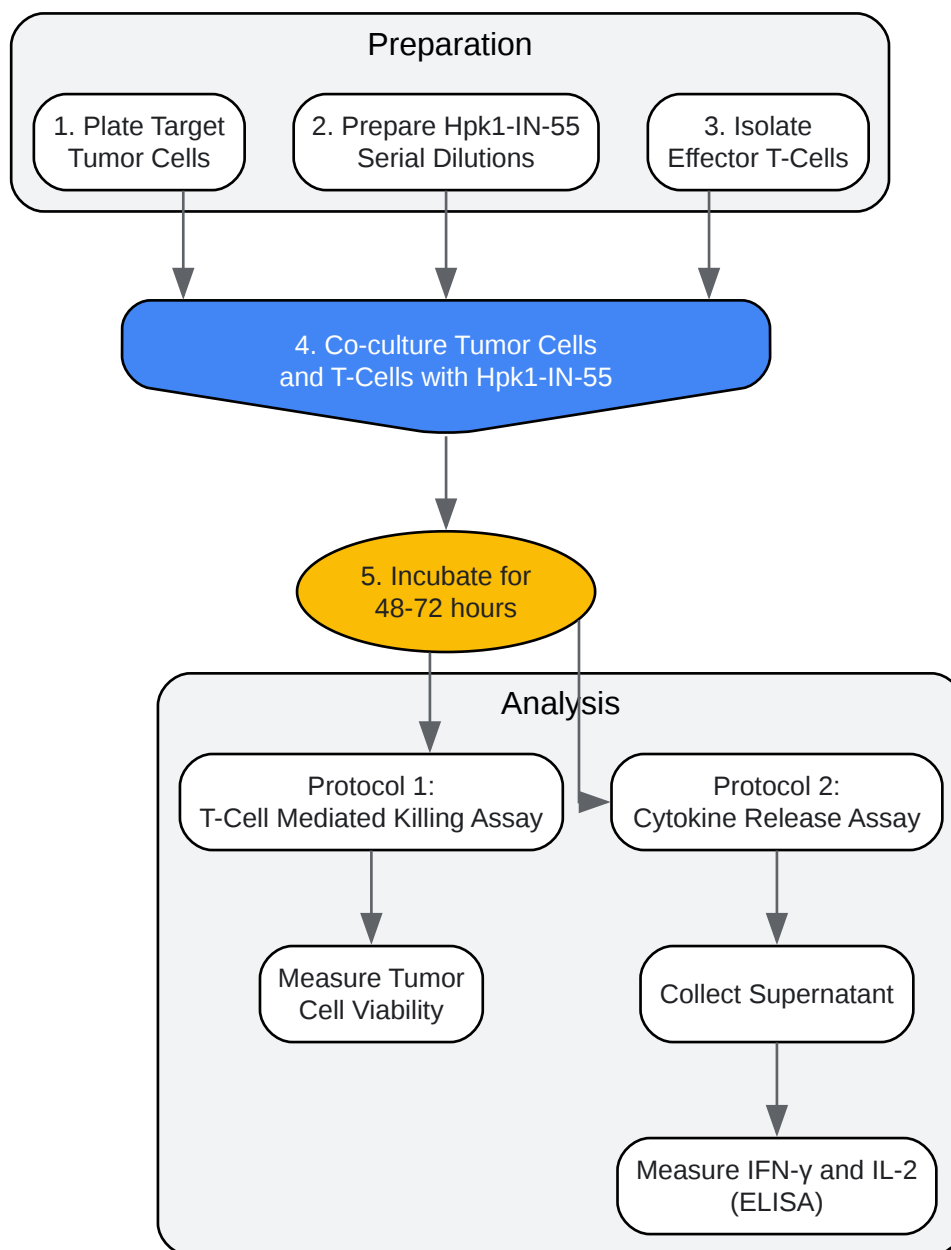
- Same as Protocol 1
- ELISA kits for human IFN- γ and IL-2
- Microplate reader

Procedure:

- Follow steps 1-5 from the T-Cell Mediated Tumor Cell Killing Assay protocol.
- Collect Supernatant: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
- Carefully collect 150 μ L of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C or use them immediately.

- Cytokine Quantification: Measure the concentration of IFN- γ and IL-2 in the collected supernatants using ELISA kits according to the manufacturer's protocols.
- Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Plot the cytokine concentrations against the concentration of **Hpk1-IN-55** to determine the dose-dependent effect on T-cell activation.

Experimental Workflow for Co-culture Assays



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A generalized workflow for the described co-culture assays.

Conclusion

The provided protocols and representative data serve as a comprehensive guide for investigating the immuno-modulatory effects of **Hpk1-IN-55**. By inhibiting HPK1, this compound is expected to effectively enhance T-cell effector functions, including cytotoxicity and cytokine production, in a co-culture setting. These assays are invaluable tools for the preclinical evaluation of HPK1 inhibitors as a promising strategy in cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.

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